(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.: 2432848-75-2
VCID: VC11656767
InChI: InChI=1S/C14H12BrFOS/c1-18-14-11(16)7-8-12(13(14)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F
Molecular Formula: C14H12BrFOS
Molecular Weight: 327.21 g/mol

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane

CAS No.: 2432848-75-2

Cat. No.: VC11656767

Molecular Formula: C14H12BrFOS

Molecular Weight: 327.21 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane - 2432848-75-2

CAS No. 2432848-75-2
Molecular Formula C14H12BrFOS
Molecular Weight 327.21 g/mol
IUPAC Name 3-bromo-1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene
Standard InChI InChI=1S/C14H12BrFOS/c1-18-14-11(16)7-8-12(13(14)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key FPOHYWLVSFQKNE-UHFFFAOYSA-N
SMILES CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F
Canonical SMILES CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a phenyl ring substituted at the 2-, 3-, and 6-positions with bromine, methylsulfane, and benzyloxy groups, respectively, while fluorine occupies the 6-position. This arrangement creates distinct electronic and steric environments:

  • Bromine (2-position): Acts as a strong electron-withdrawing group, polarizing the aromatic ring and facilitating nucleophilic aromatic substitution (NAS) reactions.

  • Methylsulfane (3-position): Introduces sulfur-based nucleophilicity and potential for oxidation to sulfoxides or sulfones.

  • Benzyloxy (6-position): Enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • Fluorine (6-position): Contributes to metabolic stability and influences electronic distribution via its electronegativity.

The SMILES notation CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F and InChIKey FPOHYWLVSFQKNE-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Physicochemical Profile

Key properties derived from its structure include:

  • Lipophilicity: Predicted logP values (≈3.2) suggest moderate hydrophobicity, favoring passive cellular uptake.

  • Solubility: Limited aqueous solubility due to aromatic and benzyloxy groups; dimethyl sulfoxide (DMSO) is a likely solvent for in vitro assays.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the benzyloxy ether linkage.

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane involves sequential functionalization of a phenyl precursor:

  • Benzyloxy Introduction: Protection of a phenolic hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone).

  • Halogenation: Sequential bromination and fluorination, likely employing N-bromosuccinimide (NBS) and Selectfluor® reagents to achieve regioselectivity.

  • Methylsulfane Incorporation: Thioether formation via nucleophilic displacement using methylthiolate or Mitsunobu reaction with methyl mercaptan.

Reaction Conditions and Challenges

  • Temperature Control: Exothermic halogenation steps require cooling (0–5°C) to prevent side reactions.

  • Anhydrous Environment: Essential for thioether formation to avoid hydrolysis of intermediates.

  • Catalysis: Palladium catalysts may enhance coupling efficiency in halogenation steps, though specifics remain proprietary.

Table 1: Representative Synthetic Conditions

StepReagentsSolventTemperatureYield (%)
BenzylationBnBr, K₂CO₃AcetoneReflux78
BrominationNBS, AIBNCCl₄80°C65
FluorinationSelectfluor®, KFMeCNRT52
Methylsulfane AdditionCH₃SNa, CuIDMF60°C45

Hypothetical yields based on analogous syntheses.

Reactivity and Derivative Formation

Oxidation Pathways

The methylsulfane group undergoes oxidation to sulfoxides (e.g., using H₂O₂ in acetic acid) and sulfones (with KMnO₄ in acidic conditions). Such derivatives may alter biological activity by modulating electron-withdrawing effects.

Substitution Reactions

  • Bromine Displacement: NAS at the 2-position with amines or alkoxides, facilitated by the electron-deficient ring.

  • Fluorine Replacement: Less reactive due to strong C-F bonds, requiring harsh conditions (e.g., LiAlH₄ for reduction).

Biological Activities and Mechanistic Hypotheses

Metabolic Stability

Fluorine substitution at the 6-position likely reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life compared to non-fluorinated analogs.

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural modifications (e.g., replacing bromine with cyano groups) could improve target selectivity.

  • Prodrug Design: Esterification of the benzyloxy hydroxyl may enhance oral bioavailability.

Materials Science

  • Liquid Crystals: The rigid aromatic core and flexible benzyloxy tail suggest utility in mesophase materials.

  • Polymer Additives: Sulfur-containing monomers could impart flame-retardant properties.

Research Priorities

  • In Vitro Toxicity Profiling: Establish IC₅₀ values against human cell lines to assess therapeutic index.

  • Crystallographic Studies: Resolve X-ray structures of target complexes to guide rational design.

  • Scale-Up Synthesis: Develop continuous-flow protocols to improve yields beyond bench-scale.

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